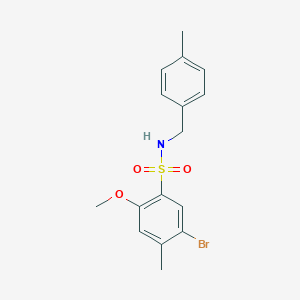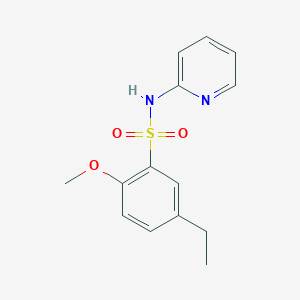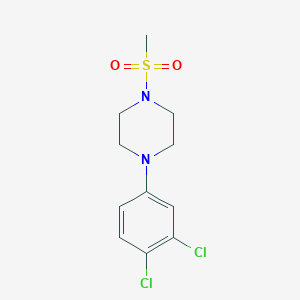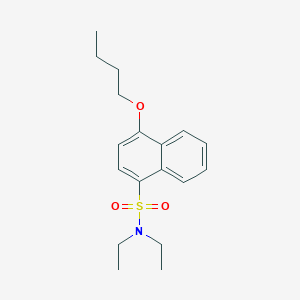
4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide is primarily attributed to its ability to inhibit carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance and is essential for the transport of carbon dioxide in the blood. Inhibition of carbonic anhydrase by 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide results in a decrease in the production of bicarbonate ions, leading to a decrease in the pH of the blood. This, in turn, leads to the inhibition of bacterial growth and the disruption of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. This inhibition results in a decrease in the production of bicarbonate ions, leading to a decrease in the pH of the blood. This can have a range of effects on various physiological processes, including the inhibition of bacterial growth, the disruption of cellular metabolism, and the alteration of ion transport across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide in lab experiments include its potent antimicrobial activity, its ability to inhibit carbonic anhydrase, and its relatively easy synthesis. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide. One potential area of study is its potential use as an antimicrobial agent in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide and its potential effects on various physiological processes. Finally, there is a need for the development of new synthetic methods for the production of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide that are more efficient and environmentally friendly.
In conclusion, 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound that has significant potential applications in medicinal chemistry, biochemistry, and molecular biology. Its ability to inhibit carbonic anhydrase and its potent antimicrobial activity make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential effects on various physiological processes.
Métodos De Síntesis
The synthesis of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide involves the reaction of 4-bromo-3-methoxyaniline with chlorosulfonic acid followed by the addition of dimethylamine. The resulting product is purified using recrystallization techniques. The yield of the reaction is typically around 70-80%.
Propiedades
Fórmula molecular |
C9H12BrNO3S |
|---|---|
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO3S/c1-11(2)15(12,13)7-4-5-8(10)9(6-7)14-3/h4-6H,1-3H3 |
Clave InChI |
GGKPIHFOEIUTQQ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)OC |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)


![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)




![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)